molecular formula C7H8O2 B046686 3-Hydroxybenzyl alcohol CAS No. 620-24-6

3-Hydroxybenzyl alcohol

Cat. No.: B046686
CAS No.: 620-24-6
M. Wt: 124.14 g/mol
InChI Key: OKVJCVWFVRATSG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

KSD 2405 can be synthesized through various methods. One common approach involves the reduction of 3-hydroxybenzaldehyde using sodium borohydride in an aqueous ethanol solution. The reaction typically proceeds at room temperature and yields 3-Hydroxybenzyl alcohol .

Industrial Production Methods

In industrial settings, the production of KSD 2405 may involve catalytic hydrogenation of 3-hydroxybenzaldehyde using a palladium catalyst under controlled pressure and temperature conditions. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

KSD 2405 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

KSD 2405 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its role as an endogenous metabolite and its interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the manufacture of fragrances, flavors, and other industrial products

Mechanism of Action

KSD 2405 exerts its effects through various molecular targets and pathways. As a hydroxybenzyl alcohol, it can interact with enzymes and receptors in biological systems, influencing metabolic processes and signaling pathways. The exact mechanism of action may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KSD 2405 is unique due to its specific substitution pattern and its solubility in water, which makes it versatile for various applications in research and industry. Its ability to undergo multiple types of chemical reactions also adds to its uniqueness .

Properties

IUPAC Name

3-(hydroxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O2/c8-5-6-2-1-3-7(9)4-6/h1-4,8-9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKVJCVWFVRATSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211035
Record name 3-Hydroxybenzyl alcohol
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Hydroxybenzyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059712
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

620-24-6
Record name 3-Hydroxybenzyl alcohol
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URL https://commonchemistry.cas.org/detail?cas_rn=620-24-6
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Record name 3-Hydroxybenzyl alcohol
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Record name 620-24-6
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Record name 3-Hydroxybenzyl alcohol
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Record name 3-hydroxybenzyl alcohol
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Record name 3-HYDROXYBENZYL ALCOHOL
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Record name 3-Hydroxybenzyl alcohol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0059712
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

NaBH4 (775 mg, 20.5 mmol) is gradually added to a solution of 3-hydroxybenzaldehyde (5 g, 40.9 mmol) in EtOH (25 mL) while cooling the reaction mixture with cold water. This mixture is stirred for 5-10 min at the same temperature. And then dichloromethane (DCM) (100 mL) is added followed by a 2M HCl aqueous solution (until pH ˜3). The organic phase is separated and the final product is extracted 4 times from the aqueous phase with a EtOH/DCM mixture in the proportion of 1:3. The collected organic phases are dried on Na2SO4. After evaporation of the solvents under reduced pressure, a viscous colorless oil is obtained (4.9 g, 97%), which gradually crystallizes.
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Synthesis routes and methods III

Procedure details

Scheme 20 Example 4 illustrates the preparation of carbamates in which an alkyloxycarbonylimidazole 20.8 is employed. In this procedure, a carbinol 20.5 is reacted with an equimolar amount of carbonyl diimidazole 20.11 to prepare the intermediate 20.8. The reaction is conducted in an aprotic organic solvent such as dichloromethane or tetrahydrofuran. The acyloxyimidazole 20.8 is then reacted with an equimolar amount of the amine R′NH2 to afford the carbamate 20.7. The reaction is performed in an aprotic organic solvent such as dichloromethane, as described in Tet. Lett., 42, 2001, 5227, to afford the carbamate 20.7.
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Synthesis routes and methods IV

Procedure details

Scheme 20, Example 1 illustrates the preparation of carbamates employing a chloroformyl derivative of the carbinol 20.5. In this procedure, the carbinol 20.5 is reacted with phosgene, in an inert solvent such as toluene, at about 0°, as described in Org. Syn. Coll. Vol. 3, 167, 1965, or with an equivalent reagent such as trichloromethoxy chloroformate, as described in Org. Syn. Coll. Vol. 6, 715, 1988, to afford the chloroformate 20.6. The latter compound is then reacted with the amine component 20.3, in the presence of an organic or inorganic base, to afford the carbamate 20.7. For example, the chloroformyl compound 20.6 is reacted with the amine 20.3 in a water-miscible solvent such as tetrahydrofuran, in the presence of aqueous sodium hydroxide, as described in Org. Syn. Coll. Vol. 3, 167, 1965, to yield the carbamate 20.7. Alternatively, the reaction is performed in dichloromethane in the presence of an organic base such as diisopropylethylamine or dimethylaminopyridine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxybenzyl alcohol
Reactant of Route 2
3-Hydroxybenzyl alcohol
Reactant of Route 3
3-Hydroxybenzyl alcohol
Reactant of Route 4
3-Hydroxybenzyl alcohol
Reactant of Route 5
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Reactant of Route 6
3-Hydroxybenzyl alcohol
Customer
Q & A

ANone: 3-Hydroxybenzyl alcohol possesses the molecular formula C7H8O2 and a molecular weight of 124.14 g/mol. Although the provided abstracts don't contain detailed spectroscopic data, characteristic peaks in techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) can confirm its structure. For instance, IR spectroscopy would show a broad peak around 3200-3600 cm-1 indicating the presence of the hydroxyl (-OH) groups, and NMR would confirm the presence and position of the aromatic ring protons.

A: The provided abstracts do not highlight this compound as a catalyst. Instead, it's often studied as a reactant or a product. For example, it acts as a building block in synthesizing poly(methyl methacrylate-b-caprolactone) diblock copolymers. [] Additionally, it appears as a metabolite in fungal systems and during the degradation of certain pollutants. [, , ]

ANone: The provided research abstracts do not mention specific computational chemistry studies, simulations, or QSAR models for this compound.

A: While direct structure-activity relationship (SAR) studies are not described in the provided abstracts, research on the mutagen formation potential (MFP) of this compound compared to its parent pesticide, iprobenfos, offers some insight. [] This study demonstrated that this compound, a transformation product of iprobenfos, exhibited a significantly higher MFP than the parent compound. This finding highlights how structural modifications can dramatically influence biological activity and potential environmental risks.

A: Although the provided abstracts don't directly address the stability and formulation of this compound, research on etilefrine prodrugs provides some insights. Scientists synthesized 3'-(O-acyl) derivatives of etilefrine (α-[(ethylamino)methyl]-3'-hydroxybenzyl alcohol) to improve its solubility and lipophilicity, ultimately enhancing its bioavailability and pharmacokinetic profile. [] These findings suggest that structural modifications can be employed to tailor the physicochemical properties of compounds containing the this compound moiety for specific applications.

ANone: Specific details about the PK/PD profile, ADME properties, and in vivo activity of this compound are not explicitly discussed in the provided abstracts.

ANone: The provided abstracts primarily focus on this compound as a chemical entity, a metabolite, or a component in other syntheses. Therefore, detailed information on its in vitro or in vivo efficacy, including cell-based assays, animal models, and clinical trials, is not available within this context.

ANone: The provided research primarily focuses on the chemical and environmental aspects of this compound, without delving into potential resistance mechanisms or its relation to other compounds in that context.

A: Although the provided abstracts don't directly address the complete toxicological profile of this compound, a study on pesticide transformation products revealed that this compound showed a higher mutagen formation potential compared to its parent pesticide, iprobenfos. [] This finding raises concerns about potential long-term health effects and emphasizes the need for further toxicological evaluations.

ANone: The available abstracts do not specifically focus on drug delivery and targeting strategies for this compound.

A: While the provided abstracts don't directly explore this compound for its biomarker or diagnostic potential in a therapeutic context, its use in a near-infrared fluorescence probe for tyrosinase detection suggests possibilities for monitoring biological processes. [] This application highlights its potential as a valuable tool in studying enzymatic activity and related physiological changes.

A: Several analytical techniques are utilized to study this compound and its derivatives. Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC/MS) were employed to isolate and identify the compound from fungal cultures. [] High-performance liquid chromatography (HPLC), coupled with mass spectrometry (HPLC/MS/MS), and ion chromatography (IC) were used to analyze its degradation kinetics and identify intermediate products. [] These diverse analytical approaches underscore the importance of choosing appropriate techniques based on the specific research question and the complexity of the sample matrix.

A: While the provided abstracts don't offer specific strategies for mitigating the environmental impact of this compound, its identification as a degradation product of pesticides, particularly its higher mutagen formation potential compared to its parent compound, [] underscores the need for further research on its environmental fate, potential risks, and mitigation strategies.

A: The provided abstracts mention the utilization of various analytical techniques like TLC, GC/MS, HPLC, and HPLC/MS/MS to study this compound. [, ] While specific details about the validation of these analytical methods are not discussed, ensuring the accuracy, precision, and specificity of these methods is crucial for reliable data interpretation and drawing meaningful conclusions from the research findings.

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